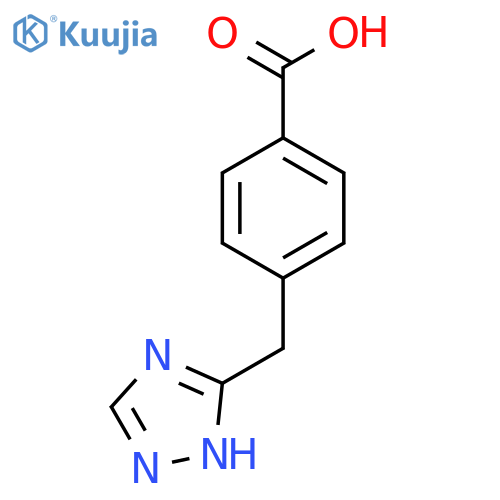Cas no 1423033-63-9 (4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid)

1423033-63-9 structure
商品名:4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid
- 4-((1H-1,2,4-Triazol-3-yl)methyl)benzoic acid
- 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid
- D77032
- 4-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid
-
- インチ: 1S/C10H9N3O2/c14-10(15)8-3-1-7(2-4-8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
- InChIKey: CJPLKYWVQYAMEK-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1)CC1=NC=NN1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 78.9
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-122749-1.0g |
4-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid |
1423033-63-9 | 95% | 1g |
$785.0 | 2023-06-08 | |
| TRC | H954750-50mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 50mg |
$ 210.00 | 2022-06-04 | ||
| Chemenu | CM338211-1g |
4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid |
1423033-63-9 | 95%+ | 1g |
$598 | 2023-01-09 | |
| Enamine | EN300-122749-2500mg |
4-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid |
1423033-63-9 | 95.0% | 2500mg |
$1539.0 | 2023-10-02 | |
| Aaron | AR01A4BA-1g |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 1g |
$1105.00 | 2025-02-09 | |
| 1PlusChem | 1P01A42Y-50mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 50mg |
$238.00 | 2025-03-04 | |
| 1PlusChem | 1P01A42Y-10g |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 10g |
$4235.00 | 2024-06-20 | |
| Aaron | AR01A4BA-250mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 250mg |
$560.00 | 2025-02-09 | |
| 1PlusChem | 1P01A42Y-500mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 500mg |
$717.00 | 2025-03-04 | |
| Aaron | AR01A4BA-100mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 100mg |
$399.00 | 2025-02-09 |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
4. Water
1423033-63-9 (4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
